N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Overview
Description
Synthesis Analysis
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are closely related to the compound , have been synthesized through reactions of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, utilizing water as the reaction medium. This approach aligns with green chemistry principles, offering nearly quantitative yields (Horishny & Matiychuk, 2020). Additionally, novel derivatives have been created via a convenient, one-pot, multicomponent synthesis involving unsymmetrical thioureas, various amines, and methyl bromoacetate, characterized by IR, NMR, mass spectrometry, and X-ray analysis (Hossaini et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through spectral analysis and X-ray diffraction studies, providing insights into their conformation and structural details (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical behavior of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives includes reactions with carboxylic acid hydrazides leading to the formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides. These reactions and subsequent products highlight the compound's utility in synthesizing biologically active materials under environmentally friendly conditions (Horishny & Matiychuk, 2020).
Scientific Research Applications
Green Chemistry Synthesis : N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a related compound, are synthesized using green chemistry principles with nearly quantitative yields, indicating an environmentally friendly approach to producing these compounds (Horishny & Matiychuk, 2020).
Antibacterial and Antifungal Activities : Several studies demonstrate the significant antimicrobial properties of these compounds. N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives show anticonvulsant and antibacterial activities (Nikalje et al., 2014); N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides exhibit antimicrobial effects against various pathogens (Incerti et al., 2017).
Anticancer Potential : Some derivatives demonstrate anticancer properties. For instance, 4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives show proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015). Another study on 1,3‑thiazolidin‑4‑ones shows significant antiproliferative activity against human renal cell adenocarcinoma cells (Gawrońska-Grzywacz et al., 2018).
Anticonvulsant Effects : N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were investigated for their anticonvulsant properties, showing potential in this therapeutic area (Nikalje et al., 2014).
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-8-6-16-10(15)12(8)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROHQISFWQEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333104 | |
Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |
CAS RN |
13097-06-8 | |
Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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